molecular formula C5H5BClNO3 B6337988 2-Chloro-5-hydroxypyridine-4-boronic acid CAS No. 2096329-96-1

2-Chloro-5-hydroxypyridine-4-boronic acid

Cat. No.: B6337988
CAS No.: 2096329-96-1
M. Wt: 173.36 g/mol
InChI Key: IMDQYJIXTVOVAS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Boronic Acids as Versatile Building Blocks for Complex Molecular Architectures

Heterocyclic boronic acids and their derivatives have become indispensable tools for organic chemists. sigmaaldrich.com Their value lies in their ability to form stable yet reactive intermediates that can participate in a wide array of chemical transformations. nih.gov One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. tandfonline.com This palladium-catalyzed reaction between an organoborane and a halide or triflate is a cornerstone of modern synthesis, enabling the construction of complex molecules like biaryls and conjugated systems. tandfonline.com

The versatility, stability, and relatively low toxicity of boronic acids make them superior to many other organometallic reagents. nih.govresearchgate.net They are generally stable in air and tolerant of a wide variety of functional groups, which simplifies synthetic planning and execution. arkat-usa.org In recent years, the use of boronic acids has expanded significantly, finding applications in medicinal chemistry, materials science, and the development of chemical sensors. nih.gov The incorporation of boronic acid moieties into drug candidates has grown, with several FDA-approved drugs now featuring this functional group, valued for its potential to enhance potency and improve pharmacokinetic profiles. nih.gov

Overview of the Pyridine (B92270) Scaffold in Synthetic Chemistry and its Diverse Applications

The pyridine ring, a six-membered nitrogen-containing aromatic heterocycle, is a ubiquitous and privileged scaffold in chemistry. innospk.com It is a fundamental component in a vast number of natural products, including vitamins and alkaloids, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. The presence of the nitrogen atom in the ring imparts unique electronic properties and provides a site for hydrogen bonding, which can significantly influence a molecule's biological activity and physical properties, such as solubility.

In medicinal chemistry, pyridine derivatives are of special interest and are found in thousands of drug molecules. innospk.com Their applications are extensive, with pyridine-based compounds exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The pyridine scaffold's ability to be readily functionalized allows chemists to fine-tune the steric and electronic properties of molecules, making it a vital building block in the design and discovery of new therapeutic agents. innospk.com

Unique Structural Features of 2-Chloro-5-hydroxypyridine-4-boronic acid for Targeted Chemical Investigation

This compound is a highly functionalized pyridine derivative that presents a unique combination of reactive sites, making it a valuable building block for targeted chemical synthesis. Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a chloro group at the 2-position, a hydroxyl group at the 5-position, and a boronic acid group at the 4-position.

The interplay of these substituents creates a unique electronic and steric environment on the pyridine ring.

2-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic aromatic substitution. It also serves as an excellent handle for cross-coupling reactions.

4-Boronic Acid Group: This functional group is the key to the molecule's utility in Suzuki-Miyaura coupling reactions, allowing for the formation of a new carbon-carbon bond at the 4-position of the pyridine ring. tandfonline.com The stability of pyridinylboronic acids can vary, but they are crucial for introducing the pyridine moiety into larger, more complex structures. arkat-usa.org

5-Hydroxyl Group: The electron-donating hydroxyl group can influence the reactivity of the ring and can be used for further functionalization, such as etherification or esterification, to build more complex molecular architectures. innospk.com

This trifunctional arrangement allows for sequential and site-selective reactions. For instance, the boronic acid can be utilized in a Suzuki coupling, followed by a reaction involving the chloro or hydroxyl group. This multi-faceted reactivity allows chemists to construct complex, three-dimensional molecules with a high degree of control, making this compound a prime candidate for creating libraries of novel compounds for drug discovery and materials science.

Chemical Properties of this compound

Property Value
CAS Number 2096329-96-1 reagentia.eu
Molecular Formula C₅H₅BClNO₃
Molecular Weight 173.36 g/mol
Appearance Data not available

| Solubility | Data not available |

Contextualizing this compound within the Landscape of Functionalized Pyridine Derivatives

Functionalized pyridine derivatives are critical building blocks in the synthesis of a wide range of commercially important products, particularly in the pharmaceutical and agrochemical industries. innospk.com this compound fits within this landscape as a specialized reagent designed for the efficient construction of highly substituted pyridine-containing molecules.

While simpler derivatives like 2-chloropyridine (B119429) or 3-hydroxypyridine (B118123) are common starting materials, the pre-functionalization of this compound offers significant advantages. It circumvents the need for multiple, often challenging, steps to install the chloro, hydroxyl, and boronic acid groups onto a pyridine core. The synthesis of pyridinylboronic acids can be complex, sometimes requiring metal-halogen exchange at very low temperatures or catalyzed borylation reactions. arkat-usa.org

Compared to its close relatives, such as 2-chloro-4-pyridinylboronic acid or 2-chloro-5-hydroxypyridine (B185701), the title compound offers more complex and targeted synthetic possibilities. sigmaaldrich.comnih.gov The presence of the hydroxyl group, in addition to the chloro and boronic acid functionalities, provides an extra point for diversification. This is particularly valuable in medicinal chemistry, where the ability to generate a diverse library of analogues from a common intermediate is key to optimizing biological activity. The strategic placement of these three functional groups allows for a modular approach to synthesis, enabling the targeted and efficient creation of novel chemical entities.

Table of Mentioned Compounds

Compound Name
This compound
2-Chloro-5-hydroxypyridine innospk.comnih.gov
2-Chloro-4-pyridinylboronic acid sigmaaldrich.com
2-chloropyridine
3-hydroxypyridine
5-bromo-2-chloropyridine (B1630664) nih.gov
2-amino-5-bromopyridine (B118841) nih.gov
Bortezomib nih.gov
Ixazomib nih.gov

Properties

IUPAC Name

(2-chloro-5-hydroxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDQYJIXTVOVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1O)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233787
Record name Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-96-1
Record name Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-chloro-5-hydroxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Chloro 5 Hydroxypyridine 4 Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

Nickel-Catalyzed Cross-Coupling Reactions

Ligand-Controlled Chemodivergence in Ni-Catalyzed Pyridine (B92270) Cross-Coupling

Nickel-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of substituted pyridines like 2-Chloro-5-hydroxypyridine-4-boronic acid, the choice of ligand is crucial for controlling reaction outcomes, a concept known as chemodivergence. The catalyst system can be tuned to favor coupling at the C-Cl bond.

The synthesis of 2-alkylated pyridines has been achieved through nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.gov These reactions often employ rigid ligands, such as bathophenanthroline, to facilitate the desired transformation. nih.gov The mechanism for such couplings is hypothesized to involve an inner-sphere electron transfer pathway for the oxidative addition step. nih.gov The reactivity in these nickel-catalyzed systems can be highly dependent on the nature of the electrophile and the nucleophile. nih.gov For instance, in certain C-B bond-forming reactions, tertiary halides have been observed to be more reactive than primary or secondary halides. nih.gov

The ability to control product selectivity is a key challenge in catalysis. rsc.org By carefully selecting the nickel catalyst, ligands, and reaction conditions (e.g., solvent, temperature), chemists can direct the reaction towards a specific desired product, avoiding unwanted side reactions. rsc.org This control is essential when dealing with multifunctional substrates where multiple reaction pathways are possible.

Table 1: Factors Influencing Ni-Catalyzed Cross-Coupling

Factor Influence on Reactivity and Selectivity
Ligand The steric and electronic properties of the ligand (e.g., bathophenanthroline) are critical in stabilizing the nickel catalytic species and influencing the reductive elimination step. nih.gov
Solvent The choice of solvent can affect catalyst solubility and reactivity; DMF is a common solvent for these types of couplings. nih.gov
Substrate The nature of the coupling partners (e.g., alkyl bromides) and the substitution pattern on the pyridine ring influence reaction efficiency. nih.govnih.gov

| Temperature | Reaction temperature can be adjusted to control reaction rates and minimize side product formation. nih.gov |

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-Mediated Reactions)

Copper-catalyzed cross-coupling reactions represent a valuable alternative and complement to palladium- and nickel-based methods, particularly for C-N and C-O bond formation. nih.govacs.org These reactions can be applied to boronic acids under various conditions. A significant development in this area was the Chan-Lam-Evans amidation, which uses stoichiometric amounts of copper(II) acetate (B1210297) for the coupling of boronic acids with amines or amides, often at room temperature. acs.orgnih.gov

Copper-mediated couplings can be performed under non-basic and non-oxidizing conditions, which is advantageous for base-sensitive substrates. nih.gov For example, the cross-coupling of O-acetyl hydroxamic acids with boronic acids can be achieved using a Cu(I) source to form amides. nih.gov The mechanism is thought to involve the oxidative addition of the O-acetylhydroxamic acid to Cu(I), followed by transmetalation with the boronic acid and reductive elimination. nih.gov

The formation of homocoupling products, where two boronic acid molecules couple with each other, can be an undesired side reaction. nih.gov Understanding the mechanism of this process is key to minimizing it. The presence of a base, such as an alkoxide or hydroxide, can facilitate the B-to-Cu(II) transmetalation, which is a key step in both cross-coupling and homocoupling pathways. nih.gov

Table 2: Examples of Copper-Mediated Boronic Acid Reactions

Reaction Type Description Key Conditions
Chan-Lam Amidation Forms a C-N bond between a boronic acid and an amine/amide. acs.orgnih.gov Stoichiometric Cu(II) acetate, often at room temperature. acs.orgnih.gov
Ullmann Condensation Couples aryl halides with alcohols, amines, or thiols. Boronic acids can be used as arylating agents in modern variations. acs.org Metallic copper or copper salts, often requiring high temperatures, though milder conditions have been developed. acs.org

| Homocoupling | Dimerization of two boronic acid molecules to form a biaryl compound. nih.gov | Cu(II) or Cu(I) salts, often in the presence of a base and/or an oxidant. nih.gov |

Reactions Involving the Boronic Acid Functionality Beyond Cross-Coupling

The boronic acid group is not limited to cross-coupling reactions; it can undergo a variety of other useful chemical transformations.

The boronic acid moiety can be converted into other functional groups. One of the most common transformations is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This reaction can occur under various conditions, sometimes as an unwanted side reaction during cross-coupling, particularly in the presence of a base and a proton source. nih.gov Another key interconversion is hydroxydeboronation, where the boronic acid is oxidized to a hydroxyl group, a process discussed in detail in section 3.2.3. Furthermore, the boronic acid itself is often synthesized from an aryl halide through lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080), or via metal-catalyzed borylation reactions. nih.gov

In complex syntheses involving multifunctional molecules, it is often necessary to temporarily "protect" the boronic acid group to prevent it from reacting under certain conditions. The most common strategy for protecting boronic acids is to convert them into boronate esters.

Pinacol (B44631) esters are widely used for this purpose due to their stability and ease of formation and cleavage. tcichemicals.com The reaction of a boronic acid with pinacol, often with removal of water, yields the corresponding pinacol boronate ester. These esters are significantly less reactive in many coupling reactions and are stable to a wide range of reagents.

Deprotection to regenerate the free boronic acid is typically achieved by transesterification or hydrolysis, for example, by treatment with an excess of a diol like phenylboronic acid or by aqueous acidic workup.

Table 3: Common Protecting Groups for Boronic Acids

Protecting Group Structure of Protected Form Typical Deprotection Conditions
Pinacol Cyclic boronate ester Hydrolysis with aqueous acid; Transesterification

| MIDA (N-methyliminodiacetic acid) | Bicyclic boronate | Mild aqueous base (e.g., NaHCO₃) followed by acid workup |

The oxidation of a boronic acid to the corresponding hydroxyl group is a highly reliable and synthetically useful reaction. This transformation, known as hydroxydeboronation, is most commonly achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) under basic conditions. nih.gov

The reaction proceeds via the formation of a boronate intermediate by the addition of hydroperoxide to the boron atom. This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, cleaving the weak O-O bond. Subsequent hydrolysis of the resulting borate ester yields the desired alcohol or phenol. Studies have shown that borinic acids are significantly more reactive towards H₂O₂-mediated oxidation than their corresponding boronic acids. nih.gov For instance, one study demonstrated that a borinic acid derivative underwent complete oxidation in under two minutes, whereas the analogous boronic acid required 2.5 hours for full conversion under the same conditions. nih.gov

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the C5 position of the pyridine ring is a versatile functional handle. It behaves as a typical phenol, albeit with its reactivity influenced by the electronic effects of the ring nitrogen and the chloro-substituent. innospk.com

The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. For example, it can be converted to an acetate group, which can serve as a protecting group and be readily cleaved by basic hydrolysis (e.g., using potassium carbonate in methanol) to regenerate the hydroxyl functionality. chemicalbook.com

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily derivatized through O-alkylation and O-acylation reactions to form ethers and esters, respectively. These transformations are not only crucial for introducing a variety of substituents but also serve as a common strategy for protecting the hydroxyl group during subsequent reactions involving the other functional moieties.

O-Alkylation: The formation of ether linkages at the 5-position is typically achieved by reacting the pyridinol with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure chemoselectivity and prevent unwanted side reactions. While specific examples for the 4-boronic acid derivative are not extensively documented in readily available literature, the O-alkylation of the parent 2-chloro-5-hydroxypyridine (B185701) is a well-established procedure. For instance, the reaction with alkyl halides in the presence of a carbonate base in an aprotic solvent like DMF or acetone (B3395972) is a common method. chemicalbook.com

O-Acylation: The hydroxyl group can be converted into an ester through reaction with an acylating agent such as an acid chloride or anhydride. This reaction is often used as a protective strategy. For example, the synthesis of 2-chloro-5-hydroxypyridine can involve the deacetylation of 6-chloropyridin-3-yl acetate using a base like potassium carbonate in methanol. bldpharm.com This reversible acylation demonstrates the accessibility of the hydroxyl group for such transformations.

Below is a representative table of potential O-alkylation and O-acylation reactions based on the reactivity of similar hydroxypyridines.

Reaction TypeReagent ExampleProduct TypePotential Conditions
O-AlkylationMethyl iodide, Benzyl (B1604629) bromideMethoxy ether, Benzyloxy etherK₂CO₃, DMF, rt to 60 °C
O-AcylationAcetyl chloride, Benzoyl chlorideAcetate ester, Benzoate esterPyridine or Et₃N, CH₂Cl₂, 0 °C to rt

Role of the Hydroxyl Group as a Directing Group or Acidic Proton Source in Synthesis

The hydroxyl group significantly influences the reactivity of the pyridine ring. Its electron-donating nature through resonance can activate the ring towards electrophilic substitution, although the electron-deficient nature of the pyridine ring itself makes such reactions challenging. In the context of this compound, the hydroxyl group's primary roles are as a directing group and a source of an acidic proton.

As a directing group , the hydroxyl group, being an ortho-, para-director, would activate the positions ortho and para to it. However, in this specific molecule, the positions are already substituted. Its influence is more pronounced in directing metallation or other C-H activation reactions, should the other positions be available.

As an acidic proton source , the phenolic proton can be readily abstracted by a base. This deprotonation to form a pyridinoxide is crucial for initiating O-alkylation and O-acylation reactions. The acidity of the hydroxyl group can be influenced by the other substituents on the ring. The electron-withdrawing chloro and boronic acid groups are expected to increase the acidity of the hydroxyl proton compared to unsubstituted 5-hydroxypyridine. This enhanced acidity facilitates its participation in base-mediated reactions. Boronic acids themselves can act as catalysts in dehydrative reactions involving hydroxyl groups, showcasing the potential for intramolecular interactions to influence reactivity. youtube.com

Compatibility and Specific Reactions with Other Functional Groups

The synthetic utility of this compound is greatly enhanced by the compatibility of its functional groups with a wide range of reaction conditions, allowing for selective transformations. The boronic acid moiety is generally stable under the basic conditions used for O-alkylation and O-acylation, and also under many conditions for nucleophilic aromatic substitution. However, strong acidic conditions or high temperatures can lead to protodeboronation.

The hydroxyl group, if not protected, can interfere with reactions targeting the other positions, for example, by reacting with organometallic reagents. Therefore, protection of the hydroxyl group as an ether or ester is a common strategy to ensure the chemoselective functionalization of the chloro or boronic acid groups.

Reactivity of the Chloro Group in this compound

The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen atom. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce new functional groups at the 2-position. These reactions typically require elevated temperatures. youtube.com The presence of the electron-withdrawing boronic acid group at the 4-position is expected to further facilitate this substitution by stabilizing the negatively charged Meisenheimer intermediate. nih.gov

Common nucleophiles and the corresponding products are summarized in the table below.

NucleophileProduct TypeGeneral Conditions
Amines (R-NH₂)2-Aminopyridine derivativesHeat, often in a polar aprotic solvent (e.g., DMF, NMP) or with a base.
Alkoxides (R-O⁻)2-Alkoxypyridine derivativesBase (e.g., NaH, K₂CO₃) in the corresponding alcohol or a polar aprotic solvent.
Thiols (R-SH)2-Thioetherpyridine derivativesBase (e.g., NaH, K₂CO₃) in a polar aprotic solvent.

Selective Derivatization of the Chloro Group in the Presence of Boronic Acid and Hydroxyl Moieties

Achieving selective derivatization of the chloro group requires careful consideration of the reactivity of the other functional groups. As mentioned, the hydroxyl group is often protected to prevent its interference. The boronic acid group is generally tolerant to the conditions of many SNAr reactions. However, the choice of nucleophile and reaction conditions is crucial. For example, using a strong base to generate an alkoxide nucleophile could potentially lead to reactions involving the boronic acid. Therefore, milder conditions or the use of a protected form of the boronic acid, such as a pinacol ester, might be necessary for certain transformations.

Orthogonal Reactivity and Chemoselectivity Considerations

The concept of orthogonal reactivity is central to the synthetic utility of this compound. This refers to the ability to selectively react one functional group in the presence of the others by choosing appropriate reagents and conditions.

A typical orthogonal strategy would involve:

Protection of the hydroxyl group: For instance, as a methyl or benzyl ether, or an acetate ester.

Selective reaction of the chloro or boronic acid group:

The chloro group can undergo SNAr reactions.

The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides. mdpi.com

Deprotection of the hydroxyl group if required.

The choice of reaction sequence and protecting groups allows for the synthesis of a diverse array of complex substituted pyridines. For example, a Suzuki-Miyaura coupling could be performed on the boronic acid, followed by a nucleophilic substitution of the chloro group, all while the hydroxyl group is protected. The ability to perform these reactions in a specific order without them interfering with each other is a testament to the orthogonal reactivity inherent in this molecule's structure.

Mechanistic Investigations

Elucidation of Reaction Pathways in Cross-Coupling Reactions

2-Chloro-5-hydroxypyridine-4-boronic acid is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. youtube.comnih.gov The catalytic cycle of these reactions is generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgutrgv.edu

Detailed Analysis of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction provides a framework for understanding the role of this compound.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.org In the context of reactions involving this compound, this step would typically involve an aryl or heteroaryl halide. The reactivity of the halide partner is a critical factor, with the rate of oxidative addition generally following the order I > Br > OTf > Cl. libretexts.org For less reactive halides like chlorides, the choice of a sufficiently electron-rich and sterically bulky phosphine (B1218219) ligand on the palladium catalyst is crucial to facilitate this often rate-limiting step. youtube.com

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boronic acid to the palladium(II) center. This process requires the activation of the boronic acid, typically with a base, to form a more nucleophilic boronate species. rsc.org The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the pyridine (B92270) ring of this compound can influence the electronic properties of the boronic acid and its rate of transmetalation. The precise effect would depend on the interplay of these inductive and resonance effects.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst. libretexts.org This step is generally favored for complexes where the two organic groups are in a cis orientation. The nature of the ligands on the palladium center can significantly influence the rate of reductive elimination.

Influence of Catalysts, Ligands, and Solvents on Reaction Mechanisms and Selectivity

The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the choice of catalyst, ligands, and solvent.

Catalysts and Ligands: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. The choice of phosphine ligands is critical, as they influence the stability, solubility, and reactivity of the palladium catalyst. researchgate.net For coupling reactions involving less reactive chlorides, bulky and electron-rich phosphine ligands such as XPhos and SPhos have been shown to be effective. nih.govorganic-chemistry.org The presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition through coordination to the palladium center; however, the use of appropriate ligands can mitigate this issue. organic-chemistry.org

Solvents: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous base is commonly employed. nih.gov The pH of the aqueous phase is a critical parameter, as it influences both the activation of the boronic acid and its stability towards protodeboronation. nih.govnih.goved.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10095 nih.gov
[Pd₂(dba)₃]XPhosK₃PO₄Dioxane/H₂O100High nih.gov
Pd(dppf)Cl₂-K₂CO₃Toluene/H₂O8075-90 nih.gov

This table presents representative conditions and should be optimized for specific substrates.

Kinetic and Thermodynamic Studies of Key Intermediates

While specific kinetic and thermodynamic data for the elementary steps involving this compound are not extensively reported in the literature, general principles and studies on related systems offer valuable insights.

The thermodynamics of the individual steps are also crucial. The oxidative addition is generally exergonic, while the transmetalation and reductive elimination steps are also typically thermodynamically favorable, driving the catalytic cycle forward. The stability of the palladium intermediates plays a significant role; overly stable intermediates can slow down the catalytic turnover. The electronic nature of the substituents on the pyridine ring of this compound would be expected to modulate the thermodynamics of the transmetalation step.

Studies on Protodeboronation and Stability Profiles of Boronic Acid Derivatives

A common side reaction for boronic acids, particularly heteroaryl boronic acids, is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org This process leads to the consumption of the boronic acid and a reduction in the yield of the desired cross-coupling product.

Studies on the stability of pyridylboronic acids have shown that the position of the boronic acid group is critical. 2-Pyridinylboronic acids are generally unstable and prone to protodeboronation, while 3- and 4-pyridinylboronic acids exhibit greater stability. nih.govarkat-usa.org As this compound is a 4-pyridyl derivative, it is expected to have relatively good stability under typical Suzuki-Miyaura coupling conditions.

The mechanism of protodeboronation is pH-dependent. nih.goved.ac.uk For 4-pyridyl boronic acids, protodeboronation can proceed through different pathways depending on the pH of the medium. nih.gov At neutral pH, the reaction can occur via fragmentation of a zwitterionic intermediate, although this is much slower for 4-pyridyl systems compared to 2-pyridyl systems. nih.gov Under basic conditions, the reaction can proceed through the hydrolysis of the boronate anion. wikipedia.org The rate of protodeboronation for 4-pyridyl boronic acids is generally slow, with half-lives often exceeding a week under basic conditions at elevated temperatures. nih.gov The presence of substituents on the pyridine ring can influence the rate of protodeboronation by altering the electronic properties of the ring and the pKa of the boronic acid.

Table 2: Relative Stability of Pyridinylboronic Acids to Protodeboronation

Boronic Acid PositionGeneral StabilitypH for Rapid ProtodeboronationKey IntermediateReference
2-PyridinylLowNeutralZwitterion nih.govarkat-usa.org
3-PyridinylHighBasicBoronate anion nih.gov
4-PyridinylHighBasicBoronate anion nih.govarkat-usa.org

Mechanistic Insights into Functional Group Transformations and Rearrangement Reactions

Beyond cross-coupling reactions, the functional groups present on this compound, namely the chloro, hydroxyl, and boronic acid moieties, can undergo various transformations.

The boronic acid group itself can be transformed into other functional groups. For instance, oxidation of the boronic acid can lead to the corresponding phenol. The chloro group can be displaced by various nucleophiles through nucleophilic aromatic substitution, although this may require harsh conditions or activation by electron-withdrawing groups. The hydroxyl group can be alkylated or acylated to introduce further diversity.

Rearrangement reactions involving pyridylboronic acids are not commonly reported under typical cross-coupling conditions. However, under specific conditions or in the presence of certain reagents, rearrangements of the pyridine core or its substituents could potentially occur. For example, rearrangements of pyridinium (B92312) salts have been observed under basic conditions, leading to the formation of indolizine (B1195054) or indole (B1671886) derivatives. researchgate.net While there is no direct evidence of such rearrangements for this compound, the possibility should be considered when designing synthetic routes involving extreme conditions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction

No specific studies employing quantum chemical calculations such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) to elucidate the electronic structure and predict the reactivity of 2-Chloro-5-hydroxypyridine-4-boronic acid have been found in the surveyed literature. Such calculations would typically provide insights into the molecule's geometry, charge distribution, and spectroscopic properties.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. youtube.comwikipedia.org The energies and distributions of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. youtube.combhu.ac.in However, no published FMO analysis specifically for this compound could be located. Therefore, data regarding its HOMO-LUMO gap and the resulting kinetic stability and chemical reactivity are not available.

A general representation of the data that would be obtained from such an analysis is presented in the table below.

ParameterDescriptionHypothetical Value for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOData not available

This table is for illustrative purposes only, as specific data for the target compound is not available.

Molecular dynamics (MD) simulations are instrumental in understanding the conformational landscape of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. There are no available studies that have performed MD simulations on this compound to analyze its conformational preferences or intermolecular interactions.

Modeling Reaction Mechanisms and Transition States of Transformations Involving this compound

The modeling of reaction mechanisms and the identification of transition state structures are crucial for understanding the kinetics and thermodynamics of chemical transformations. While this compound is likely to participate in reactions such as the Suzuki-Miyaura cross-coupling, no specific computational studies modeling these or other transformations involving this compound have been reported.

Prediction of Regio- and Chemoselectivity in Complex Reaction Systems

Computational models are increasingly used to predict the regio- and chemoselectivity of reactions, which is vital for synthetic planning. rsc.orgrsc.org For a molecule like this compound with multiple reactive sites, predicting the outcome of complex reactions is of significant interest. However, the literature search did not yield any studies focused on predicting the selectivity of this particular compound in such systems.

Virtual Screening and Design of New Derivatives Based on Predicted Chemical Behavior

Virtual screening and the computational design of new derivatives are powerful techniques in drug discovery and materials science. mdpi.com These methods rely on an understanding of the parent molecule's predicted chemical behavior. In the absence of foundational computational data for this compound, no research on virtual screening or the design of its derivatives could be found.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Diverse Organic Scaffolds

The strategic placement of three distinct functional groups—a nucleophilic hydroxyl group, an electrophilic chloro group, and a cross-coupling-ready boronic acid—renders 2-chloro-5-hydroxypyridine-4-boronic acid a highly adaptable component in molecular construction. Chemists can exploit these functional groups in a controlled manner to assemble a wide array of complex organic structures.

The primary utility of the boronic acid function in this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction is a powerful method for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms. nih.gov By reacting this compound with various aryl or heteroaryl halides, a pyridinyl group can be introduced into other heterocyclic systems. This process generates highly functionalized, polysubstituted molecules where the pyridine (B92270) ring is directly linked to another aromatic system. The remaining chloro and hydroxyl groups on the pyridine ring are available for subsequent chemical transformations, enabling the creation of diverse and complex heterocyclic libraries from a single starting scaffold.

The construction of bi(hetero)aryl systems—molecules containing two or more directly bonded aromatic or heteroaromatic rings—is a cornerstone of modern medicinal chemistry and materials science. This compound is an excellent reagent for this purpose. The Suzuki-Miyaura coupling reaction provides a direct and efficient pathway to link the 2-chloro-5-hydroxypyridin-4-yl unit to other aromatic or heteroaromatic partners. nih.govresearchgate.net The resulting bi(hetero)aryl structures are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. nih.gov

Table 1: Examples of Bi(hetero)aryl Synthesis via Suzuki-Miyaura Coupling This table illustrates the general reaction scheme and potential products.

Reagent 1 Reagent 2 (Example Coupling Partner) Catalyst System (Typical) Resulting Bi(hetero)aryl Structure
This compound Bromobenzene Pd(PPh₃)₄ / Base 4-Phenyl-2-chloro-5-hydroxypyridine
This compound 2-Bromothiophene Pd(dppf)Cl₂ / Base 4-(Thiophen-2-yl)-2-chloro-5-hydroxypyridine

The trifunctional nature of this compound allows for its incorporation into larger macromolecular structures like polymers. The boronic acid can be used as a coupling point to anchor the pyridine unit to a polymer backbone or another monomer. Subsequently, the hydroxyl and chloro groups can serve as reactive handles for further functionalization. For instance, the hydroxyl group can be etherified or esterified, while the chloro group can be displaced via nucleophilic aromatic substitution. This capability allows for the design of functional polymers with tailored properties, such as high thermal stability, specific ligand-binding capabilities, or unique photophysical characteristics relevant to materials science.

Contributions to Fine Chemical Synthesis

Beyond its role in constructing novel molecular frameworks, this compound serves as a key intermediate in the synthesis of high-value, specialized chemical products.

Heterocyclic compounds, particularly those based on pyridine, are a cornerstone of the modern agrochemical industry, forming the basis for many herbicides, fungicides, and insecticides. nih.gov The structural motif of a substituted pyridine ring is crucial for the biological activity of these products. This compound serves as a valuable building block for creating complex pyridine-containing molecules that are precursors to new agrochemical agents. The ability to use this compound to construct C-C bonds via Suzuki coupling allows for the synthesis of novel active ingredients that would be difficult to access through other synthetic routes.

Table 2: Potential Agrochemical Scaffolds from this compound

Starting Building Block Reaction Type Potential Agrochemical Scaffold Target Class (Example)
This compound Suzuki Coupling with a herbicidal aryl halide Aryl-substituted hydroxypyridine Herbicide

Specialty chemicals are materials produced for specific, performance-enhancing applications. The unique electronic and structural features of the 2-chloro-5-hydroxypyridine (B185701) core make it an attractive component for various specialty chemicals. Its derivatives can be investigated for use in applications such as:

Organic Dyes and Pigments: The extended conjugation in bi(hetero)aryl systems derived from this building block can lead to compounds with specific color and photostability properties.

Electronic Materials: Substituted pyridine ligands are used to coordinate with metal ions in the formation of organic light-emitting diode (OLED) materials or other functional electronic components.

Complex Ligands: The multiple functional groups allow for the synthesis of sophisticated ligands for catalysis or metal sequestration.

The compound's utility lies in its capacity to introduce a highly functionalized and reactive pyridine unit into larger, more complex molecules designed for specific, high-value applications. nih.gov

Development of Advanced Functional Materials

Current research databases provide limited information regarding the direct use of this compound in the creation of advanced functional materials such as polymers, coatings, biosensors, or optoelectronic devices.

Creation of Polymers and Coatings with Tailored Chemical Properties

Potential in Biosensors and Optoelectronic Materials (focus on chemical structure/synthesis)

While the structural features of this compound, such as the boronic acid group, suggest potential for applications in sensor technology, there is a dearth of published research focusing on its synthesis into materials for biosensors or optoelectronics. The specific chemical pathways and resulting material properties for such applications have not been detailed in the available literature.

Derivatization for Catalytic Ligands and Chemical Probes

The derivatization of this compound for the development of catalytic ligands and chemical probes appears to be an area with limited exploration in the current body of scientific literature.

Development of Ligands for Metal Catalysis

Although boronic acids are fundamental reagents in metal-catalyzed cross-coupling reactions, there is no significant body of research that specifically details the development of ligands derived from this compound for metal catalysis. The potential of its derivatives as ligands in catalytic processes remains a largely unexplored area of study.

Synthesis of Chemical Probes for Fundamental Research (e.g., mechanistic studies)

The synthesis of chemical probes from this compound for use in fundamental research, such as in mechanistic studies, is not a prominent topic in the available scientific literature. Consequently, there are no detailed research findings to report on its specific applications in this area.

Data Tables

Due to the limited specific research findings for the requested applications, the following data tables reflect a lack of detailed information.

Table 1: Applications in Advanced Functional Materials

Application Area Specific Findings for this compound
Polymers with Tailored Properties No specific polymers synthesized from this compound are documented in the searched literature.
Coatings with Tailored Properties No specific coating formulations utilizing this compound are documented in the searched literature.
Biosensors No specific biosensors synthesized from this compound are documented in the searched literature.
Optoelectronic Materials No specific optoelectronic materials synthesized from this compound are documented in the searched literature.

Table 2: Applications in Derivatization

Application Area Specific Findings for this compound
Ligands for Metal Catalysis No specific ligands derived from this compound for metal catalysis are documented in the searched literature.
Chemical Probes for Research No specific chemical probes synthesized from this compound are documented in the searched literature.

Compound Names

Table 3: Chemical Compounds Mentioned

Compound Name

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Pyridine (B92270) Boronic Acids

The synthesis of pyridine boronic acids often involves multi-step procedures that may not align with the principles of green chemistry. Future research is anticipated to focus on the development of more sustainable and efficient synthetic routes. This includes the exploration of one-pot syntheses and methods that minimize waste and the use of hazardous reagents. arkat-usa.org Advances in C-H activation and borylation techniques could provide more direct and atom-economical pathways to these valuable compounds. arkat-usa.org

Key areas for development include:

Direct C-H Borylation: Investigating transition-metal-catalyzed C-H borylation of pre-functionalized pyridines to introduce the boronic acid group in a single step.

Improved Halogen-Metal Exchange Protocols: Optimizing conditions for lithium-halogen exchange at low temperatures to enhance yield and selectivity. orgsyn.org

Flow Chemistry Approaches: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability of synthetic processes for pyridine boronic acids. nih.govbeilstein-journals.orgresearchgate.net

Exploration of Alternative and Earth-Abundant Catalytic Systems for Cross-Coupling

Palladium has been the dominant catalyst in Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. researchgate.net However, its high cost and toxicity are significant drawbacks. A major thrust in future research will be the exploration of more sustainable and economical catalytic systems based on earth-abundant metals. digitellinc.comnih.gov

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

Catalyst TypeAdvantagesDisadvantages
Palladium-basedHigh efficiency and broad substrate scopeHigh cost, toxicity, and environmental concerns
Nickel-basedLower cost than palladium, good reactivityCan be sensitive to air and moisture, toxicity concerns
Iron-basedVery low cost, low toxicity, environmentally benignGenerally lower catalytic activity and narrower substrate scope to date
Copper-basedLow cost, readily availableOften requires higher temperatures and specific ligands

Future investigations will likely focus on:

Iron Catalysis: Developing novel iron-based catalysts that can effectively mediate cross-coupling reactions with pyridine boronic acids under mild conditions. digitellinc.com

Nickel Pincer Complexes: Designing and synthesizing well-defined nickel pincer complexes that exhibit high catalytic activity and stability. mdpi.com

Ligand Design: Creating new ligand architectures for earth-abundant metals to enhance their catalytic performance and expand their applicability in cross-coupling reactions.

Innovative Transformations of the Chloro and Hydroxyl Functionalities for Enhanced Synthetic Utility

The chloro and hydroxyl groups on the 2-Chloro-5-hydroxypyridine-4-boronic acid scaffold offer significant opportunities for further chemical modification. Future research will undoubtedly explore innovative ways to transform these functionalities to create a diverse range of derivatives with enhanced synthetic utility.

Potential transformations to be explored include:

Selective Functionalization: Developing methods for the selective reaction of either the chloro or hydroxyl group, allowing for stepwise and controlled diversification of the molecular structure.

Conversion to Other Functional Groups: Investigating reactions to convert the chloro group to other halogens, or the hydroxyl group to ethers, esters, or triflates, thereby modulating the reactivity of the pyridine ring.

Intramolecular Cyclizations: Designing synthetic strategies that utilize the chloro and hydroxyl groups in intramolecular cyclization reactions to construct novel heterocyclic ring systems.

Advanced Mechanistic and Computational Studies to Elucidate Complex Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of pyridine boronic acids is crucial for the rational design of improved synthetic methods and catalysts. beilstein-journals.orgresearchgate.netnih.gov Advanced mechanistic and computational studies will play a pivotal role in this endeavor.

Areas for future investigation include:

In-situ Spectroscopic Analysis: Employing techniques such as NMR and IR spectroscopy to monitor reaction intermediates and elucidate reaction pathways in real-time.

Density Functional Theory (DFT) Calculations: Using computational chemistry to model transition states, calculate reaction energy profiles, and predict the influence of substituents on reactivity. researchgate.net

Kinetic Studies: Performing detailed kinetic analyses of cross-coupling reactions to determine rate laws and understand the role of different reaction parameters. elsevierpure.com

Integration into Flow Chemistry and Green Chemistry Practices

The principles of green chemistry and the adoption of flow chemistry technologies are becoming increasingly important in modern organic synthesis. nih.govbeilstein-journals.orgresearchgate.net Future research on this compound and its analogues will benefit from integration with these practices.

Key integration points include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of pyridine boronic acids and their subsequent use in cross-coupling reactions, which can offer improved safety, efficiency, and scalability. acs.org

Use of Greener Solvents: Investigating the use of more environmentally friendly solvents, such as water or bio-derived solvents, for synthetic transformations. nih.gov

Design of Advanced Molecular Architectures with Tailored Chemical Reactivity and Stability

The unique substitution pattern of this compound makes it an attractive building block for the design of advanced molecular architectures with specific properties. Future research will focus on leveraging this scaffold to create molecules with tailored reactivity and stability for various applications.

This could involve:

Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities of the hydroxyl and boronic acid groups to construct self-assembling supramolecular structures. rsc.org

Materials Science: Incorporating this pyridine boronic acid into polymers or metal-organic frameworks (MOFs) to create materials with novel electronic or catalytic properties.

Medicinal Chemistry: Using it as a key intermediate in the synthesis of biologically active compounds, where the substituent pattern can be fine-tuned to optimize interactions with biological targets. mdpi.commdpi.comencyclopedia.pub

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-hydroxypyridine-4-boronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via halogenation of hydroxypyridine derivatives followed by boronic acid functionalization. For example, chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 50–80°C ensures selective substitution . Subsequent Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) in THF at reflux (60–80°C) introduces the boronic acid group .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry (e.g., 1:1.2 substrate-to-boron reagent ratio) to minimize byproducts like dehalogenated intermediates .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., chlorine at C2, hydroxyl at C5, boronic acid at C4) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities like unreacted precursors .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 187.39 g/mol) .

Q. What are the stability and storage requirements for this compound?

  • Stability : The boronic acid group is prone to protodeboronation under acidic or aqueous conditions. Store at −20°C in anhydrous solvents (e.g., DMSO or THF) with desiccants .
  • Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent oxidation of the boronic acid moiety .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OH, B(OH)₂) influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing chlorine at C2 enhances electrophilicity at C4, facilitating Suzuki-Miyaura couplings. However, the hydroxyl group at C5 may participate in hydrogen bonding, reducing catalytic efficiency. Computational studies (DFT) suggest that steric hindrance from the hydroxyl group necessitates bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Experimental Design : Compare coupling yields with aryl halides (e.g., bromobenzene vs. chlorobenzene) under varying Pd catalysts and bases (K₂CO₃ vs. CsF) .

Q. What strategies resolve contradictions in reported biological activities of boronic acid derivatives, including this compound?

  • Data Reconciliation : Conflicting antibacterial results may arise from assay conditions (e.g., pH affecting boronic acid stability). Validate activities via dose-response curves (IC₅₀) in multiple microbial strains and confirm target engagement using proteomics .
  • Case Study : A 2023 study noted discrepancies in anticancer activity due to impurities in commercial batches. Reproduce results using in-house synthesized batches with ≥98% purity (HPLC-verified) .

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., enzyme inhibition)?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to predict binding affinity of this compound with proteases (e.g., SARS-CoV-2 Mpro^\text{pro}). Focus on the boronic acid’s interaction with catalytic cysteine residues .
  • QSAR : Develop models correlating substituent electronegativity with inhibitory potency. For example, replacing Cl with CF₃ may enhance binding but reduce solubility .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Process Chemistry : Batch vs. flow chemistry comparisons show flow systems improve heat dissipation during exothermic chlorination steps, reducing side products (e.g., di-chlorinated byproducts) .
  • Scale-Up Data : Pilot studies indicate a 15% yield drop at 100 g scale due to incomplete boronation. Mitigate via slow reagent addition and continuous extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.